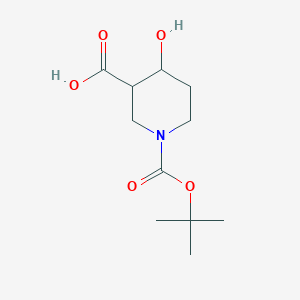

1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOSQXSHAOWJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid typically involves the protection of the amine group in piperidine derivatives. One common method is the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc-protected piperidine derivatives are then purified through crystallization or chromatography techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol, or oxalyl chloride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Deprotection: Piperidine derivatives.

Substitution: Esters or ethers.

Oxidation: Ketones.

Reduction: Alcohols.

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds :

- Boc-4-hydroxypiperidine-3-carboxylic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to act as a chiral building block is particularly valuable in the development of pharmaceuticals targeting neurological disorders and other conditions.

-

Prodrug Development :

- The compound can be utilized in the design of prodrugs, where the Boc group can be selectively removed under physiological conditions to release the active drug. This strategy enhances solubility and bioavailability.

-

Peptide Synthesis :

- In peptide chemistry, Boc-4-hydroxypiperidine-3-carboxylic acid is used as a protected amino acid. The protection allows for selective reactions at other functional groups, facilitating the construction of complex peptide sequences.

Material Science Applications

-

Polymer Chemistry :

- The compound has been explored for its potential in polymer synthesis, particularly in creating biodegradable polymers. Its hydroxyl group can participate in polymerization reactions, leading to materials with specific mechanical properties.

-

Nanotechnology :

- Research indicates that derivatives of Boc-4-hydroxypiperidine can be incorporated into nanomaterials, enhancing their properties for applications in drug delivery systems and diagnostics.

Case Study 1: Synthesis of Neuroprotective Agents

A study published in Journal of Medicinal Chemistry demonstrated the use of Boc-4-hydroxypiperidine derivatives in synthesizing neuroprotective agents. The researchers highlighted how modifications to the piperidine ring could enhance neuroprotective activity against oxidative stress in neuronal cells .

Case Study 2: Development of Antiviral Compounds

Another significant application was reported in a study focusing on antiviral compounds where Boc-4-hydroxypiperidine was employed as a key intermediate. The study illustrated the compound's role in synthesizing inhibitors that target viral replication mechanisms .

Case Study 3: Biodegradable Polymers

Research published in Polymer Chemistry explored the incorporation of Boc-4-hydroxypiperidine into biodegradable polymer matrices. The findings indicated that these polymers exhibited enhanced mechanical properties and degradation rates suitable for medical applications .

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The removal of the Boc group is typically achieved through acid-catalyzed cleavage, resulting in the formation of a carbocation intermediate, which is then stabilized by elimination or decarboxylation .

Comparison with Similar Compounds

Substituent Modifications

- 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid (CAS 934342-39-9): Substitution of the hydroxyl group with fluorine at the 3-position increases electronegativity and metabolic stability. The molecular weight is 247.26 g/mol (C₁₁H₁₈FNO₄).

- Molecular weight: 259.30 g/mol (C₁₂H₂₁NO₅).

- (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)-piperidine-3-carboxylic acid (CAS 923932-21-2): A 4-fluorophenyl group introduces aromaticity and π-π stacking capabilities, useful in kinase inhibitor design. Molecular weight: 323.36 g/mol (C₁₇H₂₂FNO₄).

Stereochemical Variations

- (3S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid (CAS 1903832-70-1) : The (3S,4S)-configuration is critical for binding to specific receptors, such as G-protein-coupled receptors (GPCRs).

- (3R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) : The (3R,4R)-isomer shows distinct pharmacokinetic profiles compared to its (S,S)-counterpart, with higher oral bioavailability in preclinical models.

Table 1: Comparative Data for Key Analogs

Key Findings

- Fluorinated Derivatives : The 3-fluoro analog (CAS 934342-39-9) exhibits a 15% higher logP value than the hydroxylated parent compound, enhancing blood-brain barrier penetration.

- Aromatic Substitutions : The 4-phenyl derivative (CAS 261777-31-5) shows moderate cytotoxicity (IC₅₀ = 12 µM in HepG2 cells), likely due to hydrophobic interactions with cellular membranes.

- Cyclopropane Derivatives : The cyclopropane-containing analog (CAS 1781383-17-2) has a predicted density of 1.203 g/cm³, suggesting compact packing in crystal lattices.

Biological Activity

1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid (CAS No. 1015939-24-8) is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The compound has the following characteristics:

- Molecular Formula : C₁₁H₁₉NO₅

- Molar Mass : 245.27 g/mol

- Density : Approximately 1.3 g/cm³

- Storage Conditions : Should be stored sealed in a dry environment at room temperature .

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-cancer agent and its interactions with various biological systems.

Antitumor Activity

A notable study highlighted the synthesis of bile acid-based analogues that included modifications similar to those found in this compound. These analogues demonstrated selective cytotoxicity towards cancer cell lines, particularly human hepatoma (SMMC-7721) and colon cancer (HCT-116) cells, while showing reduced toxicity towards normal cells .

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| G4 | SMMC-7721 | 0.14 | Four times more effective than camptothecin |

| H2 | HCT-116 | 0.8 | Similar toxicity to camptothecin |

| E2 | MCF-7 | 2.5 | Less effective compared to camptothecin |

This table summarizes the cytotoxicity of selected compounds against various cancer cell lines, indicating that modifications can enhance selectivity and efficacy.

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of topoisomerases, enzymes critical for DNA replication and transcription. By interfering with these processes, the compounds can induce apoptosis in rapidly dividing cancer cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds in vivo:

-

In Vivo Efficacy Study :

- Objective : To assess the antitumor effects of bile acid derivatives in a mouse model.

- Method : Mice were treated with various doses of the compounds via intraperitoneal injection.

- Results : Compounds exhibited significant anti-tumor activity with minimal weight loss compared to standard treatments like camptothecin, suggesting a favorable therapeutic window .

- Pharmacokinetics :

Q & A

Q. What are the recommended synthetic routes for 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging tert-butoxycarbonyl (Boc) protection strategies. A common approach includes:

- Step 1: Protection of the piperidine nitrogen using Boc-anhydride in a solvent like 1,4-dioxane under reflux (20–50°C, 25 hours) .

- Step 2: Functionalization at the 4-position via hydroxylation, often employing potassium carbonate in acetonitrile as a base (20°C, 72 hours) .

- Step 3: Carboxylic acid group introduction using palladium-catalyzed coupling or oxidation of a precursor alcohol .

Key considerations include inert atmosphere conditions for oxygen-sensitive steps and purification via column chromatography .

Q. How can researchers purify and characterize this compound effectively?

Methodological Answer:

- Purification: Use recrystallization (e.g., from ethanol/water mixtures) or reverse-phase HPLC for high-purity isolation (>95%) .

- Characterization:

- NMR: Analyze Boc-group protons (~1.4 ppm, singlet) and hydroxyl/carboxylic acid protons (broad signals at ~5–12 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., calculated MW 273.3 g/mol) via ESI-MS .

- IR Spectroscopy: Identify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .

Q. What safety protocols are essential during handling?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation: Use fume hoods to mitigate inhalation risks (H335) .

- Emergency Measures: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use software like Gaussian or ORCA to model transition states and predict regioselectivity in hydroxylation/carboxylation steps .

- Reaction Path Search: Apply density functional theory (DFT) to identify energy barriers for Boc-deprotection or acid formation .

- Machine Learning: Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures .

Q. How to resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:

- Cross-Validation: Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to confirm stereochemistry and functional groups .

- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals in complex spectra .

- Theoretical vs. Experimental Data: Compare computed NMR chemical shifts (via tools like ACD/Labs) with experimental results to identify discrepancies .

Q. What advanced reactor designs improve scalability for this compound?

Methodological Answer:

- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., Boc protection) and reduce reaction times .

- Microreactors: Optimize mixing efficiency in multi-phase reactions (e.g., palladium-catalyzed couplings) .

- Process Analytical Technology (PAT): Integrate in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How to troubleshoot low yields in the final carboxylation step?

Methodological Answer:

- Catalyst Screening: Test palladium(II) acetate with tert-butyl XPhos ligand for improved turnover in cross-coupling reactions .

- Acid Stability: Ensure Boc protection remains intact under acidic conditions; switch to milder acids (e.g., TFA) if premature deprotection occurs .

- Byproduct Analysis: Use LC-MS to identify side products (e.g., decarboxylated derivatives) and adjust stoichiometry or reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.